molecular formula C22H17F2N5OS B1678830 Ravuconazole CAS No. 182760-06-1

Ravuconazole

Cat. No. B1678830
M. Wt: 437.5 g/mol
InChI Key: OPAHEYNNJWPQPX-RCDICMHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Ravuconazole is a member of the class of triazoles . It has a molecular formula of C22H17F2N5OS and a molar mass of 437.47 g·mol −1 .


Chemical Reactions Analysis

Ravuconazole was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . The chemical structures of these degradation products were proposed based on data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .


Physical And Chemical Properties Analysis

Ravuconazole has a melting point of 64-66°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml) . It has a density of 1.38±0.1 g/cm3 .

Scientific Research Applications

Antifungal Activities

Ravuconazole, an experimental triazole derivative, exhibits potent antifungal activities against a variety of pathogens. It has demonstrated very potent in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, showing minimal inhibitory concentrations (MICs) of 300 nM against extracellular epimastigote forms and 1 nM against intracellular amastigote forms (Urbina et al., 2003). Additionally, ravuconazole has been active against various clinical strains of Aspergillus spp., and other nondermatophyte non-Aspergillus spp., showing efficacy against hyaline filamentous fungi, black molds, and some Mucorales, although certain species like Scedosporium prolificans and Fusarium spp. showed resistance (Cuenca‐Estrella et al., 2005).

Tissue Penetration and Distribution

Ravuconazole demonstrates significant penetration into rat tissues, with concentrations in the uterus and lung tissues being 2 to 6 times higher than corresponding blood concentrations. This suggests its potential utility in treating deep-seated fungal infections caused by Candida, Aspergillus, and Cryptococcus (Mikamo et al., 2002).

Efficacy in Animal Models

In animal models, ravuconazole has shown efficacy in treating experimental pulmonary aspergillosis in persistently neutropenic rabbits. It exhibited dose-dependent efficacy and an excellent safety profile, indicating its potential for treating invasive pulmonary aspergillosis (Petraitiene et al., 2004). Moreover, ravuconazole has been effective in a rat intraabdominal abscess model, suggesting its potential for treating fungal peritonitis (Mikamo et al., 2001).

Activity against Multi-Drug Resistant Strains

Ravuconazole has shown activity against multi-drug resistant strains of Cryptococcus neoformans, a pathogen responsible for cryptococcosis. This suggests its potential as a therapeutic agent against multi-azole resistant cryptococcosis, highlighting its role in combating antifungal resistance (Kano et al., 2020).

Drug-Drug Interaction Potential

Clinical studies on the drug-drug interaction potential of BFE1224, a prodrug of ravuconazole, indicate a mild effect for cytochrome P450 3A and minor effects for other major CYPs as well as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptide (OATP) 1B1, and OATP1B3. This assessment is crucial for understanding its interaction with other medications and potential use in patients on multiple drug regimens (Ishii et al., 2018).

Development and Safety Profile

Eisai and Bristol-Myers Squibb have been developing ravuconazole, highlighting its good safety profile and well-balanced antifungal activity. It presents a broader antifungal spectrum than fluconazole and itraconazole, particularly against strains of Candida krusei and Cryptococcus neoformans, making it a promising candidate for fungal infection treatment (Arikan & Rex, 2002).

Safety And Hazards

Ravuconazole should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171329
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravuconazole

CAS RN

182760-06-1
Record name Ravuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182760-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ravuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-butan-2-ol (44 g) and (1R)-10-camphorsulfonic acid (20 g) were suspended in methanol (ca. 300 ml), the slurry was stirred intensively, warmed up to ca. 70° C. and a small addition of acetic acid was added to obtain a clear solution. After cooling of the solution to rt and then to 0° C., the mixture was seeded with enantiomerically pure salt and stirred for another 2 hrs. The crystalline solid was collected by filtration, washed with cooled methanol and dried under reduced pressure. The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml). The organic layer was washed twice with water (50 ml), dried with magnesium sulphate, filtrated and evaporated under reduced pressure to give the title compound (16.9 g, 38% yield, 95% ee). The analytical data were identical with published (U.S. Pat. No. 5,648,372 or Chem. Pharm. Bull. 1998, 46, 623).
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ravuconazole
Reactant of Route 2
Reactant of Route 2
Ravuconazole
Reactant of Route 3
Reactant of Route 3
Ravuconazole
Reactant of Route 4
Ravuconazole
Reactant of Route 5
Reactant of Route 5
Ravuconazole
Reactant of Route 6
Ravuconazole

Citations

For This Compound
5,630
Citations
AC Pasqualotto, KO Thiele, LZ Goldani - Curr Opin Investig Drugs, 2010 - academia.edu
… E-1224 (Eisai Co Ltd/Drugs for Neglected Diseases initiative), a ravuconazole prodrug, is … with ravuconazole as well as BMS-379224. Both isavuconazole and ravuconazole have a long …
Number of citations: 153 www.academia.edu
H Yamaguchi - Medical Mycology Journal, 2016 - jstage.jst.go.jp
… ravuconazole, have been clinically investigated. Among them is BFE1224, a prodrug of ravuconazole, … This review highlights the characteristics of ravuconazole and its prodrugs as the …
Number of citations: 41 www.jstage.jst.go.jp
…, Ravuconazole Onychomycosis Group - Journal of the …, 2005 - Wiley Online Library
… a problem with ravuconazole use as … ravuconazole regimens in the treatment of toenail dermatophyte onychomycosis. In a Phase II trial of ravuconazole three regimens of ravuconazole (…
Number of citations: 70 onlinelibrary.wiley.com
K Watt, P Manzoni, M Cohen-Wolkowiez… - Current drug …, 2013 - ingentaconnect.com
… Posaconazole and ravuconazole are the newest agents of the … Ravuconazole is not approved for use by the FDA, but studies … There are no clinical trials of ravuconazole in children, and …
Number of citations: 37 www.ingentaconnect.com
B Minassian, E Huczko… - Clinical …, 2003 - clinicalmicrobiologyandinfection …
… The spectrum of ravuconazole includes yeast species (such … to azoles may be susceptible to ravuconazole [4]. Non-… the antifungal potency of ravuconazole, itraconazole, voricona…
MA Pfaller, SA Messer, RJ Hollis… - Antimicrobial agents …, 2002 - Am Soc Microbiol
The in vitro activities of ravuconazole and voriconazole were compared with those of amphotericin B, flucytosine (5FC), itraconazole, and fluconazole against 6,970 isolates of Candida …
Number of citations: 319 journals.asm.org
MA Pfaller, SA Messer, RJ Hollis… - Antimicrobial agents and …, 2002 - Am Soc Microbiol
Posaconazole, ravuconazole, and voriconazole are new triazole derivatives that possess potent, broad-spectrum antifungal activity. We evaluated the in vitro activity of these …
Number of citations: 536 journals.asm.org
D Andes, K Marchillo, T Stamstad… - Antimicrobial agents and …, 2003 - Am Soc Microbiol
… Attempts were made to choose organisms with various susceptibilities to ravuconazole. However, the range of ravuconazole MICs in our stock of organisms varied only eightfold. This …
Number of citations: 122 journals.asm.org
AK Gupta, Y Kohli, R Batra - Medical Mycology, 2005 - Taylor & Francis
The in vitro activities of two new triazole antifungal agents with broad-spectrum antifungal activity, posaconazole and ravuconazole, were compared with those of three well-established …
Number of citations: 103 www.tandfonline.com
J Roberts, K Schock, S Marino… - Antimicrobial agents and …, 2000 - Am Soc Microbiol
… The half-lives of ravuconazole and LY-… ravuconazole was the more active agent, comparable to amphotericin B. Additional studies are needed to determine the potential of ravuconazole …
Number of citations: 117 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.